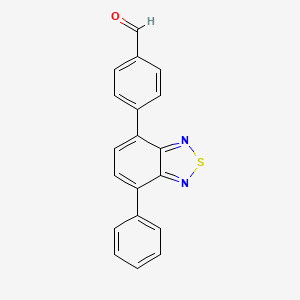
4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde is a chemical compound with the molecular formula C19H12N2OS. It is a derivative of benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a thiadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with phenylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura cross-coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzoic acid.
Reduction: 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzyl alcohol.
Substitution: Various nitro or halogenated derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of 4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde is largely dependent on its application. In organic electronics, its role as an electron acceptor is crucial. The benzothiadiazole moiety acts as an electron-withdrawing group, which stabilizes the excited state and facilitates charge transfer processes. This property is essential for the efficient functioning of devices like OLEDs and OPVs .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound, known for its strong electron-withdrawing properties and applications in organic electronics.
4,7-Dibromo-2,1,3-benzothiadiazole: A precursor used in the synthesis of various benzothiadiazole derivatives.
4-(4-Formylphenoxy)benzaldehyde:
Uniqueness
4-(7-Phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde is unique due to the presence of both the benzothiadiazole and benzaldehyde moieties. This combination imparts distinct electronic properties, making it a valuable compound for the development of advanced materials and electronic devices .
Propriétés
Numéro CAS |
830325-99-0 |
|---|---|
Formule moléculaire |
C19H12N2OS |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-(7-phenyl-2,1,3-benzothiadiazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C19H12N2OS/c22-12-13-6-8-15(9-7-13)17-11-10-16(14-4-2-1-3-5-14)18-19(17)21-23-20-18/h1-12H |
Clé InChI |
VFKFVPNLFGUPFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
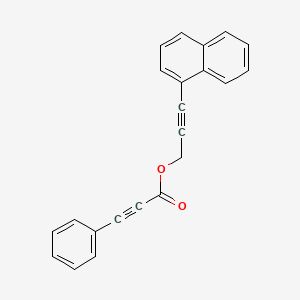
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
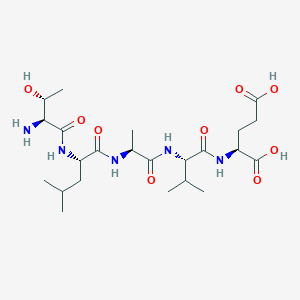
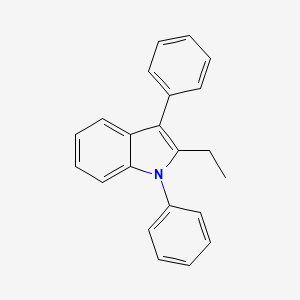
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
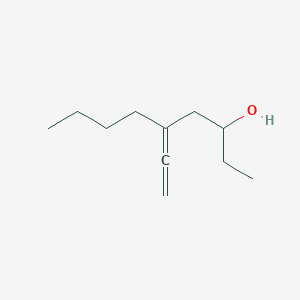
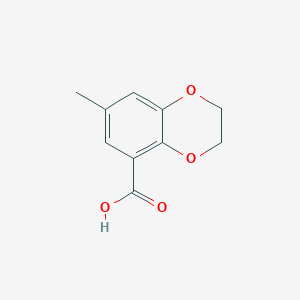
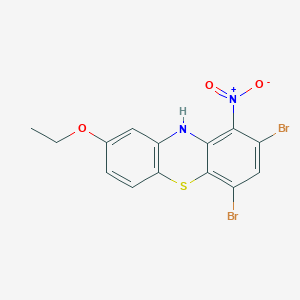
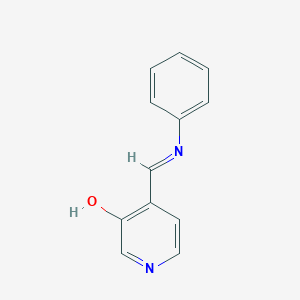
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

